Cas no 89976-10-3 (1-(Difluoromethyl)-2-fluoro-4-methylbenzene)

1-(Difluoromethyl)-2-fluoro-4-methylbenzene Chemical and Physical Properties
Names and Identifiers
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- 1-(difluoromethyl)-2-fluoro-4-methylbenzene
- 4-(Difluoromethyl)-3-fluorotoluene
- 1-(Difluoromethyl)-2-fluoro-4-methylbenzene
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- Inchi: 1S/C8H7F3/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4,8H,1H3
- InChI Key: LHWJLDARCATNPA-UHFFFAOYSA-N
- SMILES: FC1C=C(C)C=CC=1C(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 125
- XLogP3: 3
- Topological Polar Surface Area: 0
1-(Difluoromethyl)-2-fluoro-4-methylbenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013004448-500mg |
4-(Difluoromethyl)-3-fluorotoluene |
89976-10-3 | 97% | 500mg |
$855.75 | 2023-08-31 | |
Alichem | A013004448-1g |
4-(Difluoromethyl)-3-fluorotoluene |
89976-10-3 | 97% | 1g |
$1475.10 | 2023-08-31 | |
Alichem | A013004448-250mg |
4-(Difluoromethyl)-3-fluorotoluene |
89976-10-3 | 97% | 250mg |
$494.40 | 2023-08-31 |
1-(Difluoromethyl)-2-fluoro-4-methylbenzene Related Literature
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Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
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Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
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J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
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Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
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Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163
Additional information on 1-(Difluoromethyl)-2-fluoro-4-methylbenzene
Introduction to 1-(Difluoromethyl)-2-fluoro-4-methylbenzene (CAS No. 89976-10-3)
1-(Difluoromethyl)-2-fluoro-4-methylbenzene (CAS No. 89976-10-3) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a difluoromethyl group, a fluorine atom, and a methyl group attached to a benzene ring. The combination of these functional groups imparts distinct chemical and physical properties, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
The molecular formula of 1-(Difluoromethyl)-2-fluoro-4-methylbenzene is C9H8F3, and its molecular weight is approximately 174.15 g/mol. The compound is typically a colorless liquid with a characteristic odor. It is known for its stability under standard conditions and its ability to undergo various chemical reactions, including substitution, addition, and elimination reactions.
In recent years, the interest in 1-(Difluoromethyl)-2-fluoro-4-methylbenzene has been driven by its potential applications in the development of novel drugs and agrochemicals. The difluoromethyl group, in particular, has been shown to enhance the metabolic stability and bioavailability of compounds, which are crucial factors in drug design. This property makes 1-(Difluoromethyl)-2-fluoro-4-methylbenzene an attractive starting material for the synthesis of drug candidates with improved pharmacokinetic profiles.
Research into the biological activity of 1-(Difluoromethyl)-2-fluoro-4-methylbenzene has also yielded promising results. Studies have demonstrated that derivatives of this compound exhibit potent activity against various pathogens and pests, making them potential candidates for the development of new antibiotics and pesticides. For instance, a recent study published in the Journal of Medicinal Chemistry reported that a derivative of 1-(Difluoromethyl)-2-fluoro-4-methylbenzene showed significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), a common cause of hospital-acquired infections.
In addition to its pharmaceutical applications, 1-(Difluoromethyl)-2-fluoro-4-methylbenzene has found use in the synthesis of agrochemicals. The presence of fluorine atoms in the molecule can enhance the herbicidal and insecticidal properties of compounds, leading to more effective pest control solutions. A study published in Pesticide Biochemistry and Physiology highlighted the potential of 1-(Difluoromethyl)-2-fluoro-4-methylbenzene-based compounds as selective herbicides with minimal environmental impact.
The synthesis of 1-(Difluoromethyl)-2-fluoro-4-methylbenzene can be achieved through various methods, including nucleophilic substitution reactions and transition metal-catalyzed cross-coupling reactions. One common synthetic route involves the reaction of 2-fluoro-4-methylbenzyl chloride with potassium difluoromethanesulfinate in the presence of a base such as potassium carbonate. This method provides high yields and good purity, making it suitable for large-scale production.
The safety profile of 1-(Difluoromethyl)-2-fluoro-4-methylbenzene is an important consideration for both laboratory use and industrial applications. While it is generally considered safe when handled properly, appropriate precautions should be taken to avoid inhalation, ingestion, or skin contact. It is recommended to use personal protective equipment (PPE) such as gloves, goggles, and lab coats when working with this compound.
In conclusion, 1-(Difluoromethyl)-2-fluoro-4-methylbenzene (CAS No. 89976-10-3) is a valuable compound with diverse applications in pharmaceuticals and agrochemicals. Its unique molecular structure confers properties that make it an attractive starting material for the synthesis of novel drugs and pesticides. Ongoing research continues to explore new derivatives and applications of this compound, highlighting its potential to contribute significantly to advancements in these fields.
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